molecular formula C10H14O B171587 1-Ethoxy-3,5-dimethylbenzene CAS No. 18102-49-3

1-Ethoxy-3,5-dimethylbenzene

Cat. No.: B171587
CAS No.: 18102-49-3
M. Wt: 150.22 g/mol
InChI Key: UKLRDAUECUCSDK-UHFFFAOYSA-N
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Description

1-Ethoxy-3,5-dimethylbenzene: is an organic compound belonging to the class of phenols. It is characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 5 positions, and an ethoxy group at the 1 position. This compound is known for its distinct chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-3,5-dimethylbenzene typically involves the alkylation of 3,5-dimethylphenol with ethyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then subjected to distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: 1-Ethoxy-3,5-dimethylbenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used as a reference compound in studies involving phenolic compounds. It helps in understanding the behavior and reactivity of phenols in biological systems.

Medicine: The compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the synthesis of active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of resins, adhesives, and coatings. It is also employed in the manufacture of antioxidants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    3,5-Dimethylphenol: Similar structure but lacks the ethoxy group.

    3,5-Dimethylbenzyl alcohol: Contains a benzyl alcohol group instead of an ethoxy group.

    3,5-Dimethylanisole: Contains a methoxy group instead of an ethoxy group.

Uniqueness: 1-Ethoxy-3,5-dimethylbenzene is unique due to the presence of both methyl and ethoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

1-ethoxy-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-4-11-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLRDAUECUCSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399684
Record name 3,5-Dimethylphenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18102-49-3
Record name 3,5-Dimethylphenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3,5-XYLYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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